Allamcin
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Overview
Description
Allamcin is an iridoid lactone compound found in the plant Allamanda neriifoliaThis compound has garnered interest due to its potential antileukemic properties and its structural similarity to other bioactive iridoids such as plumericin and allamandin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of allamcin involves several key steps starting from readily available bicyclo[3.3.0]octenone. The synthetic strategy includes:
Elaboration of the Key Acetoxy-Aldehyde Intermediate: This is achieved through the epoxidative rearrangement of the enol acetate derived from bicyclo[3.3.0]octenone.
Fusion of the β-Oxy-γ-Butyrolactone Ring System: This step uses the dianion derived from 2-phenylthiobutanoic acid.
Chemo-Selective Vic-Bishydroxylation: The ring B carbon-to-carbon double bond is hydroxylated using osmium tetraoxide.
Oxidative Cleavage and Cyclisation: The 1,2-diol intermediate undergoes oxidative cleavage and cyclisation in the presence of sodium metaperiodate.
Industrial Production Methods
Industrial production methods for this compound involve extraction processes that are simple, easy to operate, rapid, safe, high in yield, and low in cost. One such method includes ultrasonic-assisted enzymatic extraction, which is efficient for large-scale production .
Chemical Reactions Analysis
Allamcin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include osmium tetraoxide for hydroxylation and sodium metaperiodate for oxidative cleavage
Scientific Research Applications
Allamcin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive iridoids and prostaglandin analogues.
Biology: This compound’s antileukemic properties make it a subject of interest in cancer research.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.
Industry: This compound is used in the production of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of allamcin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Allamcin is structurally similar to other iridoid lactones such as plumericin and allamandin. These compounds share a common cyclopentan[c]pyran ring system but differ in their functional groups and biological activities. Plumericin and allamandin also exhibit antileukemic properties, but this compound is unique in its specific molecular interactions and pathways .
List of Similar Compounds
- Plumericin
- Allamandin
- Iridomyrmecin
- Iridolactone
- Iridodial
Properties
CAS No. |
93452-23-4 |
---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(11Z)-11-ethylidene-6-hydroxy-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-en-12-one |
InChI |
InChI=1S/C13H14O5/c1-2-7-10-13(18-11(7)15)4-3-6-5-8(14)16-12(17-10)9(6)13/h2-4,6,8-10,12,14H,5H2,1H3/b7-2- |
InChI Key |
DWWKELQVGKIHDR-UQCOIBPSSA-N |
SMILES |
CC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |
Isomeric SMILES |
C/C=C\1/C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |
Canonical SMILES |
CC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |
Synonyms |
allamcin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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